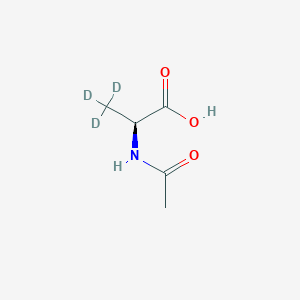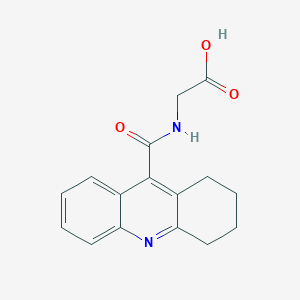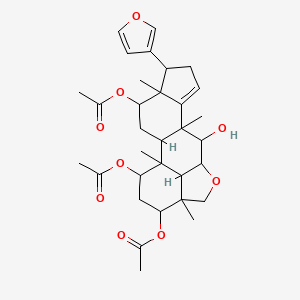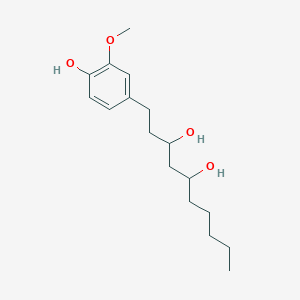
Salicylamide, N-antipyrinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salicylamidophenazone, also known as salicylamide phenazone, is a chemical compound with the molecular formula C18H17N3O3. It is a derivative of both salicylamide and phenazone, combining the properties of these two compounds. Salicylamidophenazone is known for its analgesic and antipyretic properties, making it useful in the treatment of pain and fever.
準備方法
Synthetic Routes and Reaction Conditions
Salicylamidophenazone can be synthesized through a series of chemical reactions involving salicylamide and phenazone. One common method involves the condensation of salicylamide with phenazone in the presence of an acid catalyst. The reaction typically takes place under reflux conditions, with the temperature maintained around 100°C. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of salicylamidophenazone involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Salicylamidophenazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Salicylamidophenazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including analgesic and antipyretic properties.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用機序
Salicylamidophenazone exerts its effects through several mechanisms:
Analgesic Action: It inhibits the synthesis of prostaglandins, which are involved in pain and inflammation.
Antipyretic Action: It acts on the hypothalamus to reduce fever by promoting heat dissipation and inhibiting heat production.
Molecular Targets: The primary targets include cyclooxygenase enzymes (COX-1 and COX-2) and various receptors involved in pain and fever regulation.
類似化合物との比較
Similar Compounds
Salicylamide: Shares the analgesic and antipyretic properties but lacks the combined effects of phenazone.
Phenazone: Known for its analgesic and anti-inflammatory properties but does not have the additional benefits of salicylamide.
Aspirin (Acetylsalicylic Acid): Similar analgesic and antipyretic effects but with different chemical structure and mechanism of action.
Uniqueness
Salicylamidophenazone is unique in that it combines the properties of both salicylamide and phenazone, offering a broader spectrum of therapeutic effects. Its dual action on pain and fever makes it a valuable compound in medical research and pharmaceutical applications.
特性
CAS番号 |
5712-95-8 |
|---|---|
分子式 |
C18H17N3O3 |
分子量 |
323.3 g/mol |
IUPAC名 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-16(19-17(23)14-10-6-7-11-15(14)22)18(24)21(20(12)2)13-8-4-3-5-9-13/h3-11,22H,1-2H3,(H,19,23) |
InChIキー |
MCIXCJIARTZWCW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


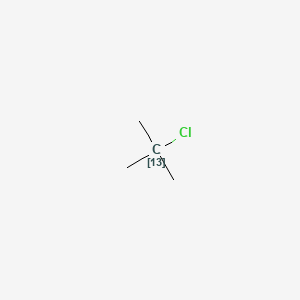
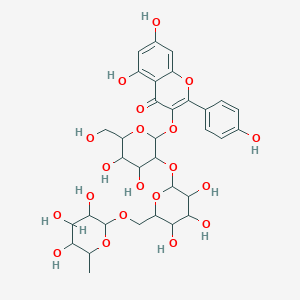
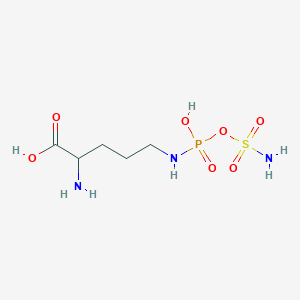


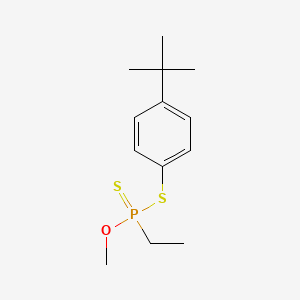
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12300242.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)
